molecular formula C5H9F2N B1458849 3-(Difluoromethyl)pyrrolidine CAS No. 1376435-67-4

3-(Difluoromethyl)pyrrolidine

Cat. No.: B1458849
CAS No.: 1376435-67-4
M. Wt: 121.13 g/mol
InChI Key: UZOUSFRKYIBWJB-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)pyrrolidine is a fluorinated pyrrolidine derivative with the molecular formula C5H9F2N and a molecular weight of 121.13 g/mol. This compound has gained significant attention in various industries and scientific fields due to its unique physical, chemical, and biological properties.

Biochemical Analysis

Biochemical Properties

3-(Difluoromethyl)pyrrolidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle and mitochondrial electron transport . This interaction inhibits the enzyme’s activity, affecting the overall metabolic processes within the cell. Additionally, this compound has been shown to interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the growth of certain fungal cells by disrupting their metabolic pathways . It also affects gene expression by altering the transcriptional activity of specific genes involved in metabolic regulation and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of succinate dehydrogenase, inhibiting its activity and preventing the conversion of succinate to fumarate in the tricarboxylic acid cycle . This inhibition leads to a buildup of succinate and a decrease in fumarate levels, disrupting the overall metabolic balance within the cell. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its inhibitory activity . Long-term studies have shown that prolonged exposure to this compound can result in adaptive responses in cells, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as inhibiting the growth of pathogenic fungi without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in normal metabolic processes . These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with succinate dehydrogenase . This interaction affects the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can influence other metabolic pathways by modulating the activity of enzymes and regulatory proteins involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the mitochondria, where it interacts with succinate dehydrogenase and other mitochondrial proteins . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the mitochondria . The mitochondrial localization of this compound is essential for its role in modulating cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)pyrrolidine typically involves the introduction of a difluoromethyl group into the pyrrolidine ring. One common method involves the reaction of pyrrolidine with difluoromethylating agents under specific conditions. For example, difluoromethylation can be achieved using reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .

Scientific Research Applications

3-(Difluoromethyl)pyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Difluoromethyl)pyrrolidine include:

    3-(Trifluoromethyl)pyridine: A fluorinated pyridine derivative with similar chemical properties.

    Difluoromethylated Amines: Compounds with a difluoromethyl group attached to an amine.

    Fluorinated Pyrrolidines: Other pyrrolidine derivatives with fluorine atoms in different positions.

Uniqueness

This compound is unique due to its specific difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(difluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-5(7)4-1-2-8-3-4/h4-5,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOUSFRKYIBWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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